molecular formula C8H4Cl2N2O2 B1316264 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol CAS No. 23767-45-5

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol

Cat. No. B1316264
CAS RN: 23767-45-5
M. Wt: 231.03 g/mol
InChI Key: YXTDMWXZZFKFHI-UHFFFAOYSA-N
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Description

The compound “5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol” is a chemical compound, but there is limited information available about it. It seems to be related to the compound “5-(2,4-Dichlorophenyl)furfural” which has a molecular formula of C11H6Cl2O2 and a molecular weight of 241.07 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol” are not directly available. The related compound “5-(2,4-Dichlorophenyl)furfural” is a solid and has a molecular weight of 241.07 g/mol .

Scientific Research Applications

Fungicidal Properties

A significant application of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol derivatives is in the field of agriculture, particularly as fungicidal agents. Research indicates that certain derivatives of this compound have shown notable fungitoxic properties against organisms like Curvularia verruciformis and Alternaria tenuis (Goswami, Kataky, Baruah, & Nath, 1984). Another study confirmed these findings, highlighting the antifungal activity of some new aroyl hydrazones and 2,5‐disubstituted‐1,3,4‐oxadiazoles against similar fungal strains (Dutta, Goswami, & Kataky, 1986).

Anti-inflammatory and Anti-thrombotic Activities

The derivatives of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol have been evaluated for their potential anti-inflammatory properties. Several studies have demonstrated that these compounds can provide protection against carrageenan-induced edema in rat paw models, suggesting significant anti-inflammatory effects (Koksal et al., 2008); (Koksal, Yarim, Erdal, & Bozkurt, 2013). Furthermore, these compounds also showed a significant role in enhancing clotting time in rats, indicating potential anti-thrombotic effects (Basra et al., 2019).

Antioxidant Properties

The antioxidant potential of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol and its derivatives has been explored in various studies. These compounds have shown significant radical scavenging ability and may induce endogenous defense systems, suggesting their potential as antioxidants (Shehzadi et al., 2018).

Applications in Organic Electronics

Another fascinating application of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol derivatives is in the field of organic electronics. These compounds have been used in organic light-emitting diodes (OLEDs) due to their favorable electron transport properties. They exhibit delayed luminescence, which is crucial for efficient OLED performance (Cooper et al., 2022).

Antimicrobial Activity

Additionally, derivatives of this compound haveshown promising results in antimicrobial studies. They have been tested for their antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, as well as for antifungal activity, indicating their potential as antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Environmental Degradation Studies

Research also includes environmental aspects, particularly the degradation of 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol derivatives in soils. This is crucial for understanding the environmental impact and safety of using these compounds in various applications, such as agriculture. Studies have focused on factors affecting their degradation in soil environments (An-xian, 2015).

properties

IUPAC Name

5-(2,4-dichlorophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-1-2-5(6(10)3-4)7-11-12-8(13)14-7/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTDMWXZZFKFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565118
Record name 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol

CAS RN

23767-45-5
Record name 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol
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5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-ol

Citations

For This Compound
2
Citations
DJ Kahl, KM Hutchings, EM Lisabeth… - Journal of medicinal …, 2019 - ACS Publications
Through a phenotypic high-throughput screen using a serum response element luciferase promoter, we identified a novel 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid lead inhibitor of …
Number of citations: 35 pubs.acs.org
PY Wang, MW Wang, D Zeng, M Xiang… - Journal of agricultural …, 2019 - ACS Publications
The emergence and widespread occurrence of plant bacterial diseases that cause global production constraints have become major challenges to agriculture worldwide. To promote …
Number of citations: 60 pubs.acs.org

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